![molecular formula C11H7Cl4N3OS B15149020 2,2,2-trichloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B15149020.png)
2,2,2-trichloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also contains a trichloromethyl group and a chlorophenylmethyl group, making it a highly chlorinated molecule
Méthodes De Préparation
The synthesis of 2,2,2-Trichloro-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 5-(4-chlorophenylmethyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with trichloroacetyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions generally involve refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours .
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
2,2,2-Trichloro-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, chloroform, and ethanol, as well as catalysts or bases like triethylamine and pyridine. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted thiadiazole derivatives .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers are investigating its potential as a lead compound for the development of new therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug development, particularly in the areas of infectious diseases and cancer treatment. Studies have shown that thiadiazole derivatives can inhibit the growth of various pathogens and cancer cells.
Industry: In the agricultural sector, thiadiazole derivatives are used as pesticides and herbicides due to their ability to inhibit the growth of weeds and pests.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloro-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by:
Inhibiting Enzymes: Thiadiazole derivatives can inhibit the activity of enzymes involved in essential metabolic pathways, leading to the disruption of cellular processes and ultimately cell death.
Interacting with DNA: The compound may bind to DNA, interfering with DNA replication and transcription, which can inhibit the growth and proliferation of cells.
Modulating Signaling Pathways: The compound can affect various signaling pathways, such as those involved in cell cycle regulation and apoptosis, leading to the inhibition of cell growth and induction of programmed cell death.
Comparaison Avec Des Composés Similaires
2,2,2-Trichloro-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide can be compared with other similar compounds, such as:
Dicofol: A non-systemic insecticide with a similar trichloromethyl group.
Chlorpyrifos: An organophosphate pesticide that also contains a chlorophenyl group.
Thiadiazole Derivatives: Other thiadiazole derivatives with various substituents have been studied for their biological activities.
The uniqueness of 2,2,2-Trichloro-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H7Cl4N3OS |
|---|---|
Poids moléculaire |
371.1 g/mol |
Nom IUPAC |
2,2,2-trichloro-N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H7Cl4N3OS/c12-7-3-1-6(2-4-7)5-8-17-18-10(20-8)16-9(19)11(13,14)15/h1-4H,5H2,(H,16,18,19) |
Clé InChI |
IKVMYQUTBPTKIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=NN=C(S2)NC(=O)C(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-benzo[1,3]dioxol-5-yl-1-(hydrazinecarbonyl)ethenyl]benzamide](/img/structure/B15148947.png)
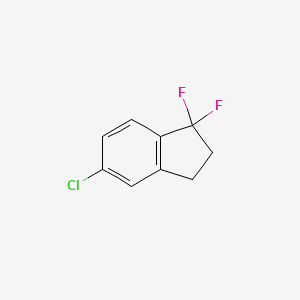
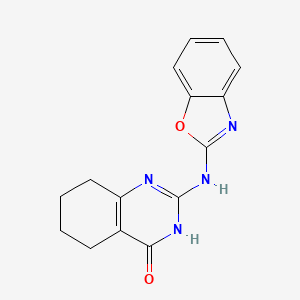
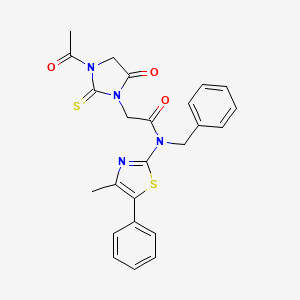
![7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15148959.png)
![3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid](/img/structure/B15148963.png)
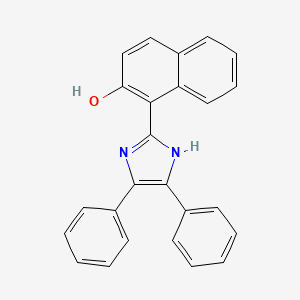
![2-Propenamide, N-[[(4-bromophenyl)amino]thioxomethyl]-3-phenyl-](/img/structure/B15148980.png)
![(2-hydroxy-3-methylphenyl)[5-hydroxy-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15148981.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-N'-(4-phenoxyphenyl)pentanediamide](/img/structure/B15148992.png)
![(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)propanedinitrile](/img/structure/B15149000.png)
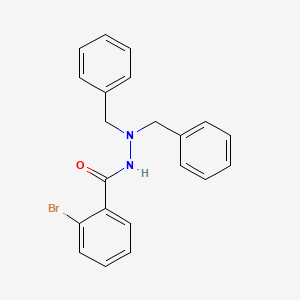
![5-(diethylamino)-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B15149026.png)
